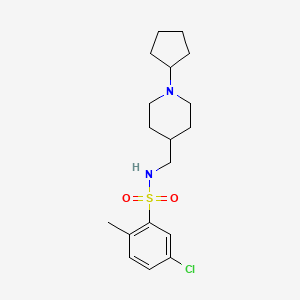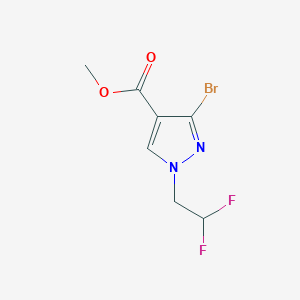
Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms. Pyrazoles find applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
- Heterocyclic Systems and Multicomponent Approaches : Incorporating heterocyclic moieties in the synthesis .
Molecular Structure Analysis
The molecular formula of Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate is C7H7BrF2N2O2 . Its molecular weight is approximately 269.04 g/mol .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, pyrazoles are often used as scaffolds in the synthesis of bioactive molecules. Their reactivity depends on the substituents attached to the pyrazole ring. Further analysis of specific reactions would require examining relevant literature .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Potential
Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate has shown promise as an antihyperglycemic agent. Research indicated that certain benzyl and pyrazolone derivatives demonstrated significant antihyperglycemic activity in obese, diabetic mice. These compounds were found to reduce plasma glucose levels effectively, and their antidiabetic effects were associated with a robust glucosuria, indicating their potential as a new class of potent antihyperglycemic agents which correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Antinociceptive Activity
Studies have also explored the antinociceptive (pain-relieving) potential of methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate derivatives. One study demonstrated that certain pyrazole compounds have analgesic activity, with one derivative showing significant efficacy in various clinically-relevant pain models in mice, including postoperative, inflammatory, and neuropathic nociception. This antinociception was mediated by κ-opioid receptors, suggesting the compound's role as a novel, potent, orally active, and safe analgesic drug (Trevisan et al., 2013).
Antipyretic Effects
Additionally, certain pyrazoline compounds, including derivatives of methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate, were studied for their antipyretic (fever-reducing) properties. The compounds were effective in reducing lipopolysaccharide-induced fever in mice, suggesting their usefulness as antipyretic agents (Souza et al., 2002).
Eigenschaften
IUPAC Name |
methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF2N2O2/c1-14-7(13)4-2-12(3-5(9)10)11-6(4)8/h2,5H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKCMQAYMOLCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1Br)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)
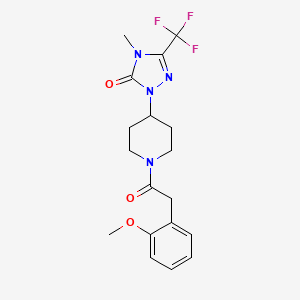
![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)
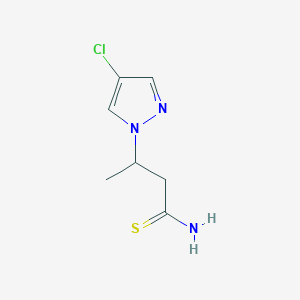

![Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2514950.png)
![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)
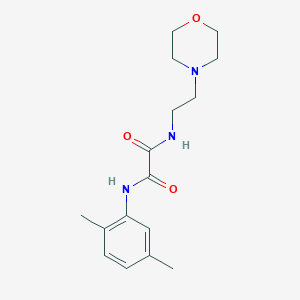
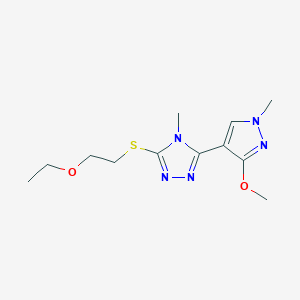
![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)
